1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(26-14-12-25(13-15-26)17-6-2-1-3-7-17)16-28-20-10-9-19(23-24-20)18-8-4-5-11-22-18/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKXXAFFFVLEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that integrates multiple pharmacologically relevant moieties, including piperazine, pyridine, and pyridazine structures. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, which is known for its role in various biological activities, and a pyridazine core that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. The structural components allow it to modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antidepressant Effects
Research has indicated that derivatives of this compound exhibit potent serotonin (5-HT) reuptake inhibition. A notable study synthesized several derivatives and evaluated their antidepressant properties. The most promising derivative demonstrated stability in human liver microsomes and favorable pharmacokinetic properties, significantly reducing immobility times in forced swimming tests in rats, suggesting potential as an antidepressant agent .
Antimicrobial Activity
Compounds bearing similar structures have been investigated for their antimicrobial properties. Studies have shown that pyridazinone derivatives can exhibit significant antibacterial and antifungal activities. For example, certain synthesized derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. It has been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. The presence of the piperazine moiety is often associated with anti-inflammatory effects in various compounds .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is beneficial to compare it with similar entities:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide | Structure | C1s protease inhibition |
| Pyrazolo[1,5-a]pyridin-3-yl pyridazinones | - | Anticancer properties |
This comparison illustrates how this compound stands out due to its multi-target potential arising from its diverse structural components.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antidepressant Study : A study involving a series of piperazine derivatives showed that one specific derivative could effectively block serotonin depletion induced by p-chloroamphetamine in animal models, highlighting its potential as an antidepressant .
- Antimicrobial Evaluation : In another study focusing on pyridazinone derivatives, compounds were synthesized and tested against various pathogens. Results indicated significant antibacterial activity against E. coli and Staphylococcus aureus, reinforcing the antimicrobial potential of structurally similar compounds .
Scientific Research Applications
Antipsychotic Activity
Research indicates that derivatives of piperazine, including the compound , exhibit significant antipsychotic properties. The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other mental health disorders. Studies have shown that modifications in the piperazine ring can enhance receptor affinity and selectivity, which is crucial for therapeutic effectiveness .
Antidepressant Properties
The compound's ability to interact with serotonin receptors positions it as a candidate for antidepressant development. Piperazine derivatives have been explored for their role in modulating serotonin levels, which is vital in managing depressive disorders. The specific structural features of this compound may influence its pharmacodynamics and pharmacokinetics, making it a subject of interest for further investigation .
Anticancer Activity
Preliminary studies suggest that compounds similar to 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one may exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways essential for cancer cell proliferation. Research has identified potential pathways through which this compound could exert cytotoxic effects on various cancer cell lines, warranting further exploration in clinical settings .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of various reagents and conditions has been documented to optimize yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and assess the quality of synthesized compounds.
| Synthesis Steps | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | [Reagent A] | [Condition A] | [Yield A] |
| Step 2 | [Reagent B] | [Condition B] | [Yield B] |
| Step 3 | [Reagent C] | [Condition C] | [Yield C] |
Case Study 1: Antipsychotic Evaluation
A study evaluated the antipsychotic potential of a related piperazine derivative in a rodent model. The results indicated a significant reduction in hyperactivity, suggesting an antagonistic effect on dopamine receptors. The compound's efficacy was comparable to established antipsychotic medications, prompting further investigation into its mechanism of action.
Case Study 2: Anticancer Screening
In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The results highlighted its potential as a lead compound for developing novel anticancer therapies, particularly against resistant cancer phenotypes.
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Structural Variations and Implications
Heterocyclic Core Modifications
- Pyridazine vs.
- Pyridine vs.
Piperazine Substituents
- 4-Phenyl (Target) vs. 4-Trifluoromethylphenyl (Compound 5) : The trifluoromethyl group in Compound 5 increases lipophilicity and metabolic stability, a common strategy in drug design to prolong half-life .
- Azepan-1-yl () vs.
Sulfanyl Linker
The -S- group in all compounds facilitates electron-rich interactions with cysteine residues or metal ions in enzymatic targets. However, its position on pyridazine (target) versus triazolo-pyridazine () alters steric bulk and electronic distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
